molecular formula CH3O3Re- B13388207 Methyltrioxorhenium(VII) (MTO)

Methyltrioxorhenium(VII) (MTO)

Cat. No.: B13388207
M. Wt: 249.24 g/mol
InChI Key: VZSXFJPZOCRDPW-UHFFFAOYSA-N
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Description

Methyltrioxorhenium(VII) (MTO) is an organometallic compound with the chemical formula CH3ReO3. It is a volatile, colorless solid that has been widely used as a catalyst in various laboratory experiments. In this compound, rhenium is in the +7 oxidation state and exhibits a tetrahedral coordination geometry with one methyl and three oxo ligands .

Preparation Methods

Methyltrioxorhenium(VII) can be synthesized through several routes. A common method involves the reaction of rhenium heptoxide (Re2O7) with tetramethyltin ((CH3)4Sn). The reaction proceeds as follows :

[ \text{Re}_2\text{O}_7 + (\text{CH}_3)_4\text{Sn} \rightarrow \text{CH}_3\text{ReO}_3 + (\text{CH}_3)_3\text{SnOReO}_3 ]

Another method involves the reaction of high rhenium acid silver with trimethylchlorosilane and tetramethyltin under nitrogen protection . The reaction mixture is then subjected to sublimation to obtain pure Methyltrioxorhenium(VII).

Chemical Reactions Analysis

Methyltrioxorhenium(VII) is known for its versatility as a catalyst in various oxidation reactions. Some of the key reactions it undergoes include :

    Oxidation of Alkenes: Methyltrioxorhenium(VII) catalyzes the epoxidation of alkenes using hydrogen peroxide as the oxidant. The reaction typically involves the addition of 1-10 mol% of 3-cyanopyridine to increase efficiency.

    Oxidation of Aromatic Compounds: It efficiently catalyzes the oxidation of aromatic compounds to their corresponding phenols.

    Oxidation of Organic Compounds Containing Heteroatoms: Methyltrioxorhenium(VII) catalyzes the oxidation of tertiary nitrogen compounds to N-oxides using sodium percarbonate as the oxygen source.

Scientific Research Applications

Methyltrioxorhenium(VII) has found extensive applications in scientific research due to its catalytic properties :

    Chemistry: It is used as a catalyst for olefin metathesis, epoxidation of alkenes, and oxidation of various organic compounds.

    Biology: Its catalytic properties are leveraged in the synthesis of biologically active molecules.

    Medicine: Methyltrioxorhenium(VII) is used in the synthesis of pharmaceutical intermediates.

    Industry: It is employed in industrial processes for the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism by which Methyltrioxorhenium(VII) exerts its catalytic effects involves the formation of σ-hole interactions with substrates. These interactions facilitate the transfer of oxygen atoms from the catalyst to the substrate, thereby promoting oxidation reactions . The presence of co-catalysts such as pyridine derivatives can enhance the efficiency and stability of the catalyst under reaction conditions.

Comparison with Similar Compounds

Methyltrioxorhenium(VII) is unique among oxometal complexes due to its stability in air and higher efficiency in catalytic reactions . Similar compounds include other alkyl and aryl derivatives of rhenium trioxide, such as ethyltrioxorhenium and phenyltrioxorhenium . These compounds also exhibit catalytic properties but may differ in terms of stability and reactivity.

Conclusion

Methyltrioxorhenium(VII) is a versatile and efficient catalyst with a wide range of applications in scientific research and industry. Its unique properties and catalytic capabilities make it a valuable compound in the field of organometallic chemistry.

Properties

IUPAC Name

carbanide;trioxorhenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSXFJPZOCRDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].O=[Re](=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O3Re-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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